molecular formula C17H14FN3O2S B5731941 1-(4-fluorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone CAS No. 577788-11-5

1-(4-fluorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

Cat. No.: B5731941
CAS No.: 577788-11-5
M. Wt: 343.4 g/mol
InChI Key: KFFXZMORRCYUKP-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is a triazole-based compound featuring a 4-fluorophenyl group, a sulfur-linked ethanone moiety, and a 5-position furan-2-yl substituent on the triazole core. The furan group contributes aromaticity and electron-rich characteristics, which may play a role in π-π stacking or hydrogen bonding in biological systems.

Properties

IUPAC Name

1-(4-fluorophenyl)-2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2S/c1-2-9-21-16(15-4-3-10-23-15)19-20-17(21)24-11-14(22)12-5-7-13(18)8-6-12/h2-8,10H,1,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFXZMORRCYUKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)F)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

577788-11-5
Record name 2-((4-ALLYL-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)-1-(4-FLUOROPHENYL)ETHANONE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

1-(4-fluorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone, also known as a triazole derivative, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound has the molecular formula C17H14FN3O2SC_{17}H_{14}FN_3O_2S and a molecular weight of 358.4 g/mol. Its structure features a fluorophenyl group, a furan ring, and a triazole ring connected through a sulfanyl linkage.

PropertyValue
Molecular FormulaC17H14FN3O2SC_{17}H_{14}FN_3O_2S
Molecular Weight358.4 g/mol
CAS Number442648-07-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Triazole Ring : Cyclization of precursors under acidic or basic conditions.
  • Introduction of the Furan Ring : Achieved through palladium-catalyzed cross-coupling reactions.
  • Attachment of the Fluorophenyl Group : Via nucleophilic aromatic substitution.
  • Final Assembly : Formation of the ethanone linkage through amidation reactions.

Antimicrobial Activity

Research indicates that derivatives containing furan and triazole moieties exhibit significant antimicrobial properties. In one study, compounds similar to this compound showed effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 64 µg/mL to higher values depending on structural modifications .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. For instance, triazole derivatives have been reported to inhibit cell proliferation in cancer cell lines such as HeLa cells (cervical cancer) with IC50 values indicating significant cytotoxicity. The proposed mechanism involves mitochondrial disruption and apoptosis induction .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The triazole ring can act as a potent inhibitor of enzymes involved in cell growth and proliferation.
  • Receptor Modulation : The compound may bind to various receptors affecting signaling pathways related to inflammation and cancer progression.

Case Study 1: Antimicrobial Efficacy

A study evaluated several triazole derivatives for their antimicrobial activity against E. coli and S. aureus. The results indicated that specific modifications in the side chains significantly enhanced their efficacy:

CompoundMIC (µg/mL)Activity
Compound A64Moderate
Compound B (similar)32High

Case Study 2: Anticancer Properties

In vitro studies on HeLa cells demonstrated that certain derivatives exhibited IC50 values as low as 0.15 µg/mL, suggesting strong potential for further development:

CompoundIC50 (µg/mL)Effectiveness
Triazole Derivative X0.15 ± 0.05High
Triazole Derivative Y0.25 ± 0.10Moderate

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the Triazole 5-Position

The 5-position of the triazole ring is critical for modulating electronic and steric properties:

  • Pyridinyl vs. Furan-2-yl: The compound 2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone (RN: 618880-07-2) replaces the furan with a pyridinyl group.
  • 4-Chlorophenyl vs. Furan-2-yl: In 2-{[5-(4-chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone , the 5-position chlorophenyl group increases lipophilicity and electron-withdrawing effects, which may enhance membrane permeability but reduce polar interactions.

Substituent Variations at the Triazole 4-Position

The 4-position substituent influences steric hindrance and reactivity:

  • Allyl (Prop-2-en-1-yl) vs. In contrast, 2-{[5-(2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone uses a methyl group, reducing steric bulk but limiting reactivity.

Aromatic Ring Modifications on the Ethanone Moiety

  • 4-Fluorophenyl vs. 4-Chlorophenyl or 4-Methoxyphenyl: The 4-fluorophenyl group in the target compound provides moderate electronegativity and metabolic stability.
  • Phenyl vs. Pyrrolidinyl: 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone replaces the aromatic ethanone with a pyrrolidinyl group, introducing a secondary amine that could improve water solubility and hydrogen-bonding capacity.

Crystallographic and Stability Considerations

Compounds like 1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate highlight the importance of crystallography in confirming molecular geometry.

Tabulated Comparison of Key Compounds

Compound ID/RN 5-Position Substituent 4-Position Substituent Ethanone Substituent Key Features/Implications
Target Compound Furan-2-yl Allyl 4-Fluorophenyl Electron-rich furan; reactive allyl
618880-07-2 2-Pyridinyl Allyl 4-Fluorophenyl Basic pyridine; enhanced solubility
476485-84-4 4-Chlorophenyl 4-Methylphenyl 4-Methylphenyl High lipophilicity; steric hindrance
694455-49-7 2-Hydroxyphenyl Methyl 4-Methoxyphenyl Hydrogen-bonding via hydroxyl
626209-13-0 Pyridin-4-yl 4-Chlorophenyl Pyrrolidinyl Improved solubility; amine reactivity

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